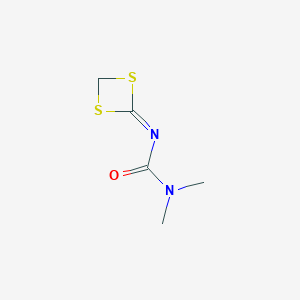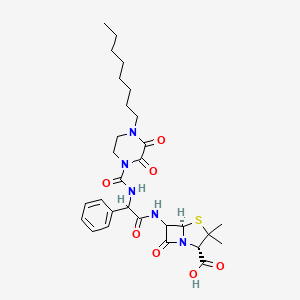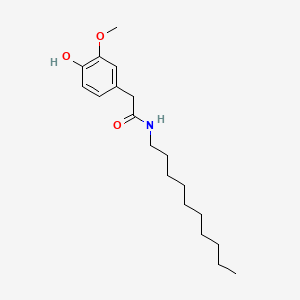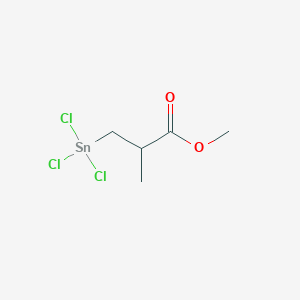
N'-1,3-Dithietan-2-ylidene-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is a chemical compound known for its unique structure and properties It features a dithietane ring, which is a four-membered ring containing two sulfur atoms, and a dimethylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea typically involves the reaction of 1,3-dithietane-2-thione with N,N-dimethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
While specific industrial production methods for N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithietane ring, forming simpler sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction may produce thiols or simpler sulfur compounds.
Applications De Recherche Scientifique
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea involves its interaction with various molecular targets. The dithietane ring can undergo ring-opening reactions, which can interact with nucleophiles or electrophiles in biological systems. This interaction can modulate enzyme activity or other cellular processes, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-1,3-Dithietan-2-ylidene-N,N-dimethylthiourea: Similar in structure but contains a thiourea moiety instead of urea.
2-(1,3-Dithiol-2-ylidene)malonitrile: Features a dithiolane ring and is used in organic electronics.
1,3-Dithianes: Commonly used as protecting groups in organic synthesis.
Uniqueness
N’-1,3-Dithietan-2-ylidene-N,N-dimethylurea is unique due to its combination of a dithietane ring and a dimethylurea moiety. This structure imparts distinct chemical reactivity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
59754-12-0 |
|---|---|
Formule moléculaire |
C5H8N2OS2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
3-(1,3-dithietan-2-ylidene)-1,1-dimethylurea |
InChI |
InChI=1S/C5H8N2OS2/c1-7(2)4(8)6-5-9-3-10-5/h3H2,1-2H3 |
Clé InChI |
JMDBDMIUCSPYEG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-[(4-hydroxy-3-methyl-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14615233.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
![1,2,3-Thiadiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14615257.png)
![2,6-Dichloro-N-[(4-chlorophenyl)carbamothioyl]benzamide](/img/structure/B14615268.png)

![1-(3-hexylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14615287.png)
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
